molecular formula C14H21NO2 B6249957 1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidin-3-ol, Mixture of diastereomers CAS No. 2413883-11-9

1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidin-3-ol, Mixture of diastereomers

Cat. No. B6249957
CAS RN: 2413883-11-9
M. Wt: 235.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-Methoxyphenyl)ethyl)-2-methylpyrrolidin-3-ol, Mixture of Diastereomers (MMPE), is a synthetic compound that has been studied for its potential therapeutic applications in recent years. MMPE is a chiral compound, meaning that it has two forms that are non-superimposable mirror images of each other. It has been used in the synthesis of various pharmaceuticals and has been studied for its potential use in the treatment of neurological and psychiatric disorders.

Scientific Research Applications

1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidin-3-ol, Mixture of diastereomers has been studied for its potential therapeutic applications in recent years. It has been studied for its potential use in the treatment of neurological and psychiatric disorders, such as depression and anxiety. In addition, it has been studied for its potential use in the treatment of epilepsy, Alzheimer’s disease, and Parkinson’s disease.

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidin-3-ol, Mixture of diastereomers is not fully understood. However, it is believed to act as an agonist of the 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and cognition. In addition, it is believed to act as an antagonist of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidin-3-ol, Mixture of diastereomers has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can have an antidepressant effect. In addition, it has been shown to increase the levels of glutamate, which can have an anxiolytic effect. Furthermore, it has been shown to modulate the activity of the GABAergic system, which can have an anxiolytic effect.

Advantages and Limitations for Lab Experiments

1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidin-3-ol, Mixture of diastereomers has several advantages for use in laboratory experiments. It is a chiral compound, which allows for the separation of the two forms of the compound. In addition, it is relatively stable and can be stored at room temperature. However, it has several limitations for use in laboratory experiments. It is a synthetic compound, which can make it difficult to obtain in large quantities. In addition, it has a relatively short shelf life, which can make it difficult to store for long periods of time.

Future Directions

The potential therapeutic applications of 1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidin-3-ol, Mixture of diastereomers are still being explored. Further research is needed to better understand the mechanism of action of 1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidin-3-ol, Mixture of diastereomers and its effects on neurological and psychiatric disorders. In addition, further research is needed to explore the potential use of 1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidin-3-ol, Mixture of diastereomers in the treatment of other diseases, such as cancer and cardiovascular disease. Furthermore, research is needed to develop more efficient and cost-effective methods for the synthesis of 1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidin-3-ol, Mixture of diastereomers. Finally, further research is needed to explore the potential interactions of 1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidin-3-ol, Mixture of diastereomers with other drugs and to evaluate the safety and efficacy of 1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidin-3-ol, Mixture of diastereomers in clinical trials.

Synthesis Methods

1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidin-3-ol, Mixture of diastereomers can be synthesized through a variety of methods, including the reaction of 2-methyl-3-pyrrolidinol with 4-methoxyphenylacetaldehyde. This reaction results in the formation of a mixture of diastereomers of 1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidin-3-ol, Mixture of diastereomers, which are then separated and purified. Other methods for the synthesis of 1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidin-3-ol, Mixture of diastereomers include the reaction of 2-methyl-3-pyrrolidinol with 4-methoxyphenylacetylene, and the reaction of 2-methyl-3-pyrrolidinol with 4-methoxybenzaldehyde.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-methylpyrrolidine with 4-methoxyphenylethyl bromide followed by reduction of the resulting imine with sodium borohydride.", "Starting Materials": [ "2-methylpyrrolidine", "4-methoxyphenylethyl bromide", "sodium borohydride", "methanol", "hydrochloric acid", "sodium hydroxide", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-methylpyrrolidine in methanol and add hydrochloric acid to the solution.", "Step 2: Add 4-methoxyphenylethyl bromide to the solution and stir for several hours at room temperature.", "Step 3: Add sodium borohydride to the solution and stir for several hours at room temperature.", "Step 4: Add sodium hydroxide to the solution to adjust the pH to basic.", "Step 5: Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Step 6: Purify the product by column chromatography to obtain a mixture of diastereomers of 1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidin-3-ol." ] }

CAS RN

2413883-11-9

Product Name

1-[2-(4-methoxyphenyl)ethyl]-2-methylpyrrolidin-3-ol, Mixture of diastereomers

Molecular Formula

C14H21NO2

Molecular Weight

235.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.